1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-9-8-14(17(10-15)21-3)12-18-11-13-6-4-5-7-16(13)20-2/h4-10,18H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFCSJGRUSPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methoxybenzylamine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions usually involve an organic solvent like methanol or ethanol, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is an organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across chemistry, biology, and medicine, supported by data tables and case studies.
Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Methoxy groups can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The compound can be reduced to form corresponding amine or alcohol derivatives.
- Substitution Reactions : The aromatic rings can undergo electrophilic aromatic substitution, enhancing its utility in organic synthesis.
Biology
Research has indicated potential biological activities associated with this compound. Key areas of study include:
- Biological Activity : Investigations into the interactions of this compound with various biomolecules suggest potential therapeutic properties. It may influence enzyme activity and receptor binding due to the presence of methoxy groups that facilitate hydrogen bonding.
- Case Studies :
- A study on its interaction with specific receptors indicated that it might modulate enzymatic activity relevant to neurodegenerative diseases.
- Preliminary findings suggest possible antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus.
Medicine
The compound is also being explored for its therapeutic potential:
- Drug Development : As a precursor for drug synthesis, it is being investigated for its role in developing novel therapeutic agents targeting various diseases.
- Potential Applications :
- Antidepressant Activity : Similar compounds have shown promise in preclinical models for antidepressant effects.
- Anti-inflammatory Properties : Studies have indicated that derivatives of this compound may reduce inflammation markers in animal models.
Chemical Reactions Overview
| Reaction Type | Description |
|---|---|
| Oxidation | Methoxy groups oxidized to aldehydes or carboxylic acids |
| Reduction | Reduction to amine or alcohol derivatives |
| Substitution | Electrophilic aromatic substitution reactions (nitration, halogenation) |
| Study Focus | Observed Effect |
|---|---|
| Antimicrobial Activity | Significant effects against E. coli and S. aureus |
| Cytotoxicity | Selective cytotoxicity towards cancer cell lines |
| Enzyme Inhibition | Potential inhibition of acetylcholinesterase |
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzylamine moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)methanamine
- 1-(2,4-Dimethoxyphenyl)-N-(2-methoxyethyl)methanamine
Uniqueness
1-(2,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is unique due to the specific arrangement of methoxy groups and the benzylamine moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(2,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a unique structural arrangement that includes methoxy groups on a phenyl ring and a benzylamine moiety, which may influence its interactions with biological targets.
The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methoxybenzylamine under reductive amination conditions. Common reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride, often carried out in methanol or ethanol at room temperature or slightly elevated temperatures.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H21NO3
- InChI Key: InChI=1S/C17H21NO3/c1-19-15-9-8-14(17(10-15)21-3)12-18-11-13-6-4-5-7-16(13)20-2/h4-10,18H,11-12H2,1-3H3.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxy groups can engage in hydrogen bonding and other non-covalent interactions, which may enhance the compound's binding affinity and specificity to various receptors or enzymes. The benzylamine moiety is particularly significant as it can modulate the activity of biological targets, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Neurotoxicity Studies
Compounds structurally related to this compound have been studied for their neurotoxic effects. For example, the NBOMe series (which includes derivatives like 25C-NBOMe) have been associated with severe neurotoxic outcomes in clinical cases . Understanding these effects is crucial for evaluating the safety profile of similar compounds.
Case Studies
Several case studies highlight the biological implications of compounds structurally related to this compound:
- Clinical Case of 25C-NBOMe : A case reported a fatality associated with the use of 25C-NBOMe, emphasizing the potential dangers linked to compounds in this chemical class. Toxicological analysis revealed significant concentrations in various organs post-mortem .
- Neurotoxicity Mechanisms : Research has explored how substituted phenethylamines induce neurotoxicity through various pathways, including oxidative stress and apoptosis in neuronal cells. These findings underline the need for careful assessment of similar compounds .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 25C-NBOMe | 4-Chloro substitution | Neurotoxic effects reported |
| 25I-NBOMe | Iodine substitution | Severe agitation and toxicity observed |
| 1-(2,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)methanamine | Methoxy groups on phenyl rings | Potential therapeutic applications |
Q & A
Q. What are the common synthetic routes for 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine, and how can reaction conditions be optimized?
The compound is typically synthesized via reductive amination. For example, sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) or sodium borohydride (NaBH₄) in methanol are widely used to reduce the Schiff base intermediate formed between (2,4-dimethoxyphenyl)methanamine and 2-methoxybenzaldehyde . Microwave-assisted synthesis (140°C, 2 hours in DMF) has also been reported for analogous compounds, achieving high yields (~70–89%) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to minimize side products.
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming the methoxybenzyl and dimethoxyphenyl substituents. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
- HRMS (ESI) : Validates molecular weight (e.g., MH+ peaks at m/z 324–439 for similar derivatives) .
- HPLC-MS/MS : Used for purity assessment and detecting trace impurities, especially in biological matrices .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Molecular Weight : 167.21 g/mol (for the 2,4-dimethoxybenzylamine precursor) .
- Solubility : Soluble in DMSO, chloroform, and dichloromethane but poorly soluble in water .
- Stability : Requires storage at 2–8°C under inert gas to prevent oxidation . These properties dictate solvent selection for reactions, storage protocols, and analytical method development.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 70% vs. 89%) arise from differences in reaction setup. For example, microwave irradiation enhances reaction efficiency compared to conventional heating . Methodological adjustments, such as using excess amine (15.86 mmol vs. 3.17 mmol substrate) or purification via silica gel chromatography, can improve reproducibility .
Q. What analytical validation steps are required to quantify this compound in biological samples?
- Internal Standards : Use structural analogs (e.g., 25H-NBOMe) to correct for matrix effects .
- Calibration Curves : Linear ranges (e.g., 10–1000 pg/mL) with R² > 0.99 ensure precision .
- Recovery Studies : Spike-and-recovery tests in serum/urine validate extraction efficiency (e.g., 85–110% recovery) .
Q. How can positional isomerism in derivatives of this compound be differentiated?
Chromatography-mass spectrometry (GC-MS or LC-MS) with collision-induced dissociation (CID) distinguishes isomers via fragmentation patterns. For example, N-(2-methoxybenzyl) vs. N-(4-methoxybenzyl) isomers show unique mass spectral signatures . Nuclear Overhauser Effect (NOE) NMR can also resolve spatial proximity of substituents .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Stabilizes the compound as a powder, reducing hydrolytic degradation .
- Inert Atmosphere : Storage under argon or nitrogen prevents oxidation .
- Additives : Antioxidants (e.g., BHT) at 0.1% w/w prolong shelf life in solution .
Q. How can structure-activity relationships (SAR) guide pharmacological studies of this compound?
SAR studies on analogs (e.g., 24H-NBOMe derivatives) reveal that:
- Methoxy Positioning : 2,4-Dimethoxy substitution on the phenyl ring enhances 5-HT2A receptor affinity compared to 3,4-dimethoxy analogs .
- Benzyl Substituents : Electron-withdrawing groups (e.g., -Br, -Cl) on the benzyl moiety increase metabolic stability but reduce solubility . These insights direct functional group modifications for target selectivity and pharmacokinetic optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
